

Application Note: Quantification of BRD4 Levels in Surrogate Tissues Using Flow Cytometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BRD4 ligand-Linker Conjugate 1

Cat. No.: B12417114

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Introduction

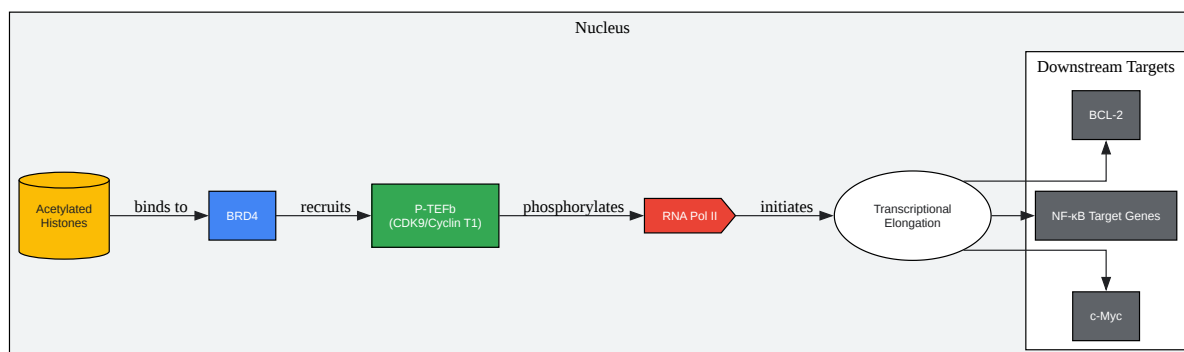
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and transcriptional regulator, making it a compelling therapeutic target in oncology and inflammatory diseases. Small molecule inhibitors and degraders targeting BRD4 are currently in various stages of clinical development. To facilitate the clinical development of these agents, robust pharmacodynamic (PD) biomarker assays are essential to confirm target engagement and to inform dose selection and scheduling. Surrogate tissues, such as peripheral blood mononuclear cells (PBMCs) and skin biopsies, offer a minimally invasive approach for repeated sampling to monitor PD effects. Flow cytometry is a powerful, high-throughput technique that allows for the quantitative measurement of intracellular proteins at the single-cell level within heterogeneous populations. This application note provides a detailed protocol for the quantification of intracellular BRD4 levels in PBMCs using flow cytometry, serving as a valuable tool for researchers, scientists, and drug development professionals.

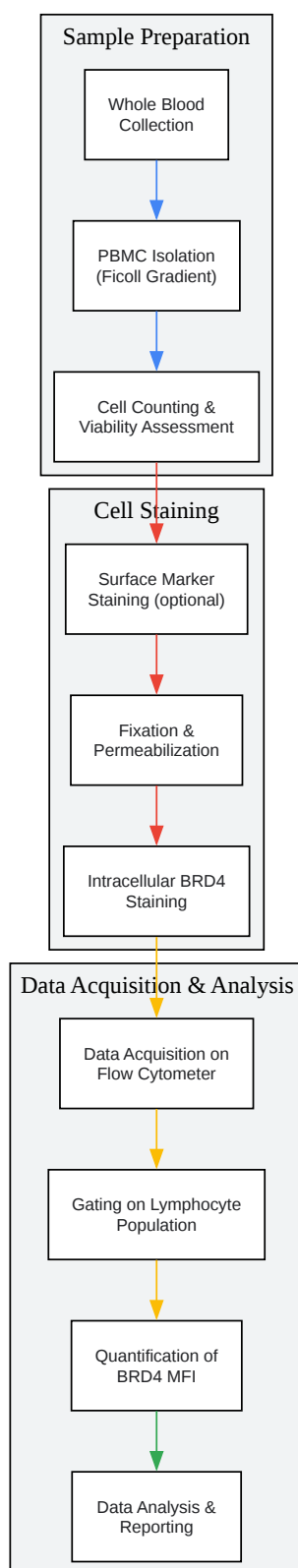
Featured Application

This protocol is designed for the quantitative assessment of intracellular BRD4 protein levels in human PBMCs. It can be utilized to evaluate the in vitro and ex vivo effects of BRD4 inhibitors or degraders and can be adapted for use in clinical trial settings to monitor target engagement in patients.

BRD4 Signaling Pathway

BRD4 plays a crucial role in gene transcription by binding to acetylated histones and recruiting the positive transcription elongation factor b (P-TEFb) complex. This leads to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation of target genes, including key oncogenes and inflammatory mediators.





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